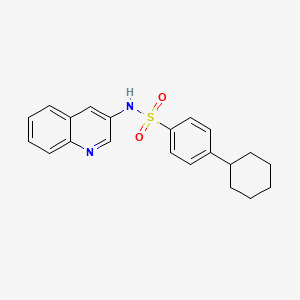![molecular formula C17H15Cl2N3O3S B15107522 N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)propanamide](/img/structure/B15107522.png)
N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)propanamide is a complex organic compound that features a thiazole ring, a dichlorobenzyl group, and a pyrrolidinone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)propanamide typically involves multiple steps. One common route includes the formation of the thiazole ring through the reaction of a dichlorobenzyl halide with thiourea, followed by the introduction of the pyrrolidinone group via amide bond formation. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dichlorobenzyl group or the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydride in DMF or potassium carbonate in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学的研究の応用
N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
作用機序
The mechanism of action of N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)propanamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in critical biological pathways. For instance, it could bind to the active site of an enzyme, blocking its activity and thereby exerting its effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- N-(5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl)-4-nitrobenzamide
- N-(5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl)-2-nitrobenzamide
- N-(5-(2-chlorobenzyl)-1,3-thiazol-2-yl)-4-nitrobenzamide
Uniqueness
N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)propanamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the dichlorobenzyl group enhances its reactivity, while the thiazole ring contributes to its stability and potential biological activity. This combination makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C17H15Cl2N3O3S |
|---|---|
分子量 |
412.3 g/mol |
IUPAC名 |
N-[5-[(3,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)propanamide |
InChI |
InChI=1S/C17H15Cl2N3O3S/c18-12-2-1-10(8-13(12)19)7-11-9-20-17(26-11)21-14(23)5-6-22-15(24)3-4-16(22)25/h1-2,8-9H,3-7H2,(H,20,21,23) |
InChIキー |
OTBCLJCHUACTKS-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)N(C1=O)CCC(=O)NC2=NC=C(S2)CC3=CC(=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl {[(2Z)-2-(2-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate](/img/structure/B15107457.png)
![(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3-methoxybenzoate](/img/structure/B15107468.png)
![N-[(2Z)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]furan-2-carboxamide](/img/structure/B15107471.png)
![3-(imidazo[1,2-a]pyridin-2-yl)-N,N-dimethylbenzenesulfonamide](/img/structure/B15107480.png)
![N~2~-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]-1H-indole-2-carboxamide](/img/structure/B15107494.png)
![1-[(2-Chlorophenyl)methyl]-4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidine](/img/structure/B15107495.png)
![5-(4-bromophenyl)sulfonyl-6-imino-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B15107499.png)
![N-{6,6-dimethyl-7-oxo-3-phenyl-5H,6H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2-yl}-4-methylbenzamide hydrochloride](/img/structure/B15107504.png)
![N-(5-chloro-2-hydroxyphenyl)-2-{[9-oxo-8-(prop-2-en-1-yl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl]oxy}acetamide](/img/structure/B15107505.png)
![3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B15107516.png)
![1-[5-chloro-4-methyl-2-(pentyloxy)benzenesulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B15107517.png)


![4-({[(6-bromo-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid](/img/structure/B15107542.png)
